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Introduction to PDAT and its Role in Lipid Metabolism

Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-
independent pathway of triacylglycerol (TAG) synthesis.[1] Unlike the canonical Kennedy
pathway which utilizes acyl-CoA as a substrate, PDAT transfers an acyl group from the sn-2
position of phospholipids, such as phosphatidylcholine (PC), to the sn-3 position of
diacylglycerol (DAG) to form TAG.[1][2] This process is crucial for cellular lipid homeostasis,
particularly in oleaginous organisms like plants, yeast, and microalgae. The enzyme plays a
significant role in channeling fatty acids synthesized on phospholipids into TAG, which is the
primary form of energy storage in the form of oil.

Application in Metabolic Engineering of Oils

Metabolic engineering strategies often target the overexpression of PDAT to enhance the
production of oils and lipids for various applications, including biofuels, nutritional supplements,
and industrial feedstocks.[2][3][4] By increasing the expression of the PDAT gene, the
metabolic flux can be redirected towards TAG accumulation, leading to a significant increase in
the overall oil content of the engineered organism.[5][6] This approach has been successfully
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demonstrated in various host organisms, including the yeast Saccharomyces cerevisiae, the
plant Arabidopsis thaliana, and several species of microalgae.[2][6][7]

Overexpression of PDAT has been shown to not only increase the quantity of oil but also to
alter the fatty acid composition of the resulting TAGs.[8] For instance, co-expression of PDAT
with other enzymes, such as fatty acid desaturases, can lead to the accumulation of desirable
polyunsaturated fatty acids (PUFAS) in the storage lipids.[9] This has significant implications for
improving the nutritional value of plant-based oils and producing high-value fatty acids for the
pharmaceutical and nutraceutical industries.

Quantitative Data Summary

The following table summarizes the quantitative improvements in lipid content achieved
through the overexpression of the PDAT gene in various organisms, as reported in several
studies.
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Caption: Triacylglycerol synthesis pathways.
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Caption: Experimental workflow for PDAT-based metabolic engineering.
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Experimental Protocols

Gene Cloning and Vector Construction for PDAT
Expression

Objective: To clone the PDAT gene into an appropriate expression vector for transformation
into the target organism.

Materials:

o Genomic DNA or cDNA from the source organism of the PDAT gene

» High-fidelity DNA polymerase

» PCR primers specific for the PDAT gene with appropriate restriction sites
o Expression vector (e.g., pYES2 for yeast, pPCAMBIA series for plants)

» Restriction enzymes

e T4 DNAligase

o Competent E. coli cells (e.g., DH5a)

e LB agar plates with appropriate antibiotics

Plasmid miniprep kit

Protocol:

o Primer Design: Design forward and reverse primers for the full-length coding sequence of
the PDAT gene. Incorporate unique restriction enzyme sites at the 5' ends of the primers that
are compatible with the multiple cloning site of the chosen expression vector.

» PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the PDAT
gene from the template DNA.
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Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit to
remove primers, dNTPs, and polymerase.

Restriction Digestion: Digest both the purified PCR product and the expression vector with
the selected restriction enzymes.

Ligation: Ligate the digested PDAT gene insert into the linearized expression vector using T4
DNA ligase.

Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and plate
on LB agar containing the appropriate antibiotic for vector selection.

Colony Screening and Plasmid Purification: Select several colonies and grow overnight in
liquid LB medium. Isolate the plasmid DNA using a miniprep Kit.

Verification: Verify the correct insertion of the PDAT gene by restriction digestion analysis
and/or DNA sequencing.[11][12][13][14]

Transformation of Host Organism

A. Yeast (Saccharomyces cerevisiae) Transformation (Lithium Acetate/PEG Method)

Materials:

Yeast strain

YPD medium

Lithium acetate (LIOAC) solution

Single-stranded carrier DNA (ssDNA)

Polyethylene glycol (PEG) solution

PDAT expression plasmid

Selective growth medium (e.g., SC-Ura for a URA3 marker)

Protocol:
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» Prepare Yeast Culture: Inoculate the yeast strain in YPD medium and grow overnight. Dilute
the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.

o Harvest and Wash Cells: Harvest the cells by centrifugation, wash with sterile water, and
then with 100 mM LiOAc.

» Prepare Transformation Mix: For each transformation, mix the PDAT plasmid, ssDNA, and
the competent yeast cells.

» Add PEG/LIOAc: Add the PEG/LIOACc solution to the cell/DNA mixture and vortex to mix.

e Heat Shock: Incubate the mixture at 42°C for 30-45 minutes.

o Plating: Pellet the cells, resuspend in sterile water, and plate on selective medium.
 Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.[15][16][17][18][19]
B. Plant (Arabidopsis thaliana) Transformation (Floral Dip Method)

Materials:

Agrobacterium tumefaciens strain (e.g., GV3101) carrying the PDAT expression vector

YEP or LB medium with appropriate antibiotics

Arabidopsis thaliana plants at the flowering stage

5% sucrose solution

Silwet L-77 surfactant

Protocol:

e Prepare Agrobacterium Culture: Inoculate Agrobacterium carrying the PDAT construct into
YEP medium with antibiotics and grow for 2 days at 28°C.

e Prepare Infiltration Medium: Pellet the Agrobacterium culture and resuspend in a 5% sucrose
solution to an OD600 of ~0.8. Add Silwet L-77 to a final concentration of 0.02-0.05%.
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Floral Dip: Invert the flowering Arabidopsis plants and dip the inflorescences into the
Agrobacterium suspension for a few seconds.

Co-cultivation: Place the dipped plants in a low-light, high-humidity environment for 16-24
hours.

Plant Growth and Seed Collection: Return the plants to normal growth conditions and allow
them to set seed.

Selection of Transformants: Harvest the seeds and select for transformants by germinating
them on a selective medium (e.g., containing kanamycin or hygromycin).[20][21][22][23][24]

C. Microalgae Transformation (Electroporation)
Materials:

Microalgae culture (e.g., Chlamydomonas reinhardtii)
Electroporation buffer

Linearized PDAT expression plasmid

Electroporator and cuvettes

Selective growth medium

Protocol:

e Prepare Microalgae Cells: Grow the microalgae culture to the mid-log phase. Harvest and
wash the cells with electroporation buffer.

» Electroporation: Resuspend the cells in electroporation buffer, add the linearized plasmid
DNA, and transfer to an electroporation cuvette. Apply an electric pulse using the
electroporator.

o Recovery: Transfer the cells to a non-selective liquid medium and allow them to recover for
12-24 hours.
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» Selection: Plate the cells on a selective agar medium and incubate under appropriate light
and temperature conditions until colonies appear.[25][26][27][28]

Gene Expression Analysis (Quantitative Real-Time PCR -
gRT-PCR)

Objective: To quantify the expression level of the integrated PDAT transgene.

Materials:

RNA extraction kit

DNase |

Reverse transcriptase

gRT-PCR master mix (containing SYBR Green or a probe)

Primers for the PDAT gene and a reference gene

gRT-PCR instrument
Protocol:

» RNA Extraction: Extract total RNA from the transformed and wild-type control organisms
using an appropriate RNA extraction Kkit.

o DNase Treatment: Treat the extracted RNA with DNase | to remove any contaminating
genomic DNA.

o cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse
transcriptase.

o (RT-PCR: Set up the gRT-PCR reaction with the cDNA, primers for the PDAT and reference
genes, and the gRT-PCR master mix.

o Data Analysis: Analyze the amplification data to determine the relative expression of the
PDAT gene in the transformants compared to the control, normalized to the expression of
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the reference gene.[29][30][31][32][33]

Lipid Extraction and Analysis

Objective: To extract and quantify the total lipid content and fatty acid composition of the
engineered organism.

Materials:

e Lyophilized biomass of the engineered and control organisms
e Chloroform

e Methanol

* Internal standard (e.g., heptadecanoic acid, C17:0)

e Sodium methoxide in methanol (for transesterification)

e Hexane

o Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

 Lipid Extraction (Modified Folch Method): a. Homogenize a known amount of lyophilized
biomass in a chloroform:methanol (2:1, v/v) mixture. b. Add the internal standard. c. Agitate
the mixture and then centrifuge to separate the phases. d. Collect the lower chloroform
phase containing the lipids. e. Evaporate the solvent under a stream of nitrogen.[6][7][34][35]
[36]

o Transesterification to Fatty Acid Methyl Esters (FAMES): a. Add a known volume of sodium
methoxide in methanol to the dried lipid extract. b. Heat the mixture at 50-60°C for 15-30
minutes. c. Cool the reaction and add hexane to extract the FAMEs.

e GC-MS Analysis: a. Inject an aliquot of the hexane layer containing the FAMESs into the GC-
MS. b. Separate the FAMESs on a suitable capillary column. c. Identify the individual fatty
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acids based on their retention times and mass spectra compared to known standards. d.
Quantify the amount of each fatty acid relative to the internal standard.[7][35]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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